

An In-depth Technical Guide to (1,1'-Biphenyl)-4-carboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenylbenzaldehyde**

Cat. No.: **B031587**

[Get Quote](#)

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (1,1'-Biphenyl)-4-carboxaldehyde, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties

(1,1'-Biphenyl)-4-carboxaldehyde, also known as **4-phenylbenzaldehyde**, is a versatile organic compound featuring a biphenyl scaffold with an aldehyde functional group. This structure imparts a unique combination of aromatic character and reactivity, making it a valuable intermediate in various synthetic applications.

Physicochemical Properties

The key physicochemical properties of (1,1'-Biphenyl)-4-carboxaldehyde are summarized in the table below, providing a quick reference for experimental design and handling.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₀ O	[1][2]
Molecular Weight	182.22 g/mol	[2]
Appearance	White to pale yellow solid/crystals or crystalline powder	[3]
Melting Point	57-59 °C	[4]
Boiling Point	184 °C at 11 mmHg	[4]
Solubility	Soluble in methanol. Slightly soluble in chloroform and ethyl acetate.	[5]
CAS Number	3218-36-8	[3]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of (1,1'-Biphenyl)-4-carboxaldehyde. Key spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) in ppm	Reference(s)
¹ H NMR	CDCl ₃	10.04 (s, 1H, -CHO), 7.92 (d, 2H), 7.73 (d, 2H), 7.71-7.34 (m, 5H)	[6]
¹³ C NMR	CDCl ₃	191.08, 148.06, 141.08, 135.06, 132.44, 130.98, 129.78	[5]

Infrared (IR) Spectroscopy

Technique	Source of Sample	Reference(s)
Capillary Cell: Melt	Aldrich Chemical Company, Inc.	[7]
ATR-IR	Aldrich	[7]
Vapor Phase IR	Sigma-Aldrich Co. LLC.	[7]

Mass Spectrometry (MS)

Technique	Data Compilation	Reference(s)
Electron Ionization (EI)	NIST Mass Spectrometry Data Center	[8]

Experimental Protocols

Detailed methodologies for the synthesis and purification of (1,1'-Biphenyl)-4-carboxaldehyde are provided to facilitate its preparation in a laboratory setting.

Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable and efficient method for the synthesis of (1,1'-Biphenyl)-4-carboxaldehyde from 4-bromobenzaldehyde and phenylboronic acid.

Materials and Reagents:

- 4-Bromobenzaldehyde
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene

- Degassed water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
- Solvent Addition: Add a 4:1 mixture of toluene and degassed water.
- Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously under an inert atmosphere (e.g., nitrogen or argon).
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and add ethyl acetate and water.
 - Separate the organic layer and extract the aqueous layer with ethyl acetate.
 - Combine the organic layers and wash with brine.

- Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Concentrate the dried organic layer under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexanes/ethyl acetate eluent system.[9][10]

Purification by Recrystallization

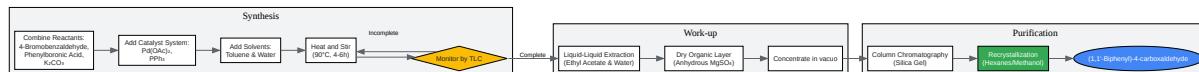
For further purification, the product can be recrystallized.

Procedure:

- Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as hexanes and methanol.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.[11][12]

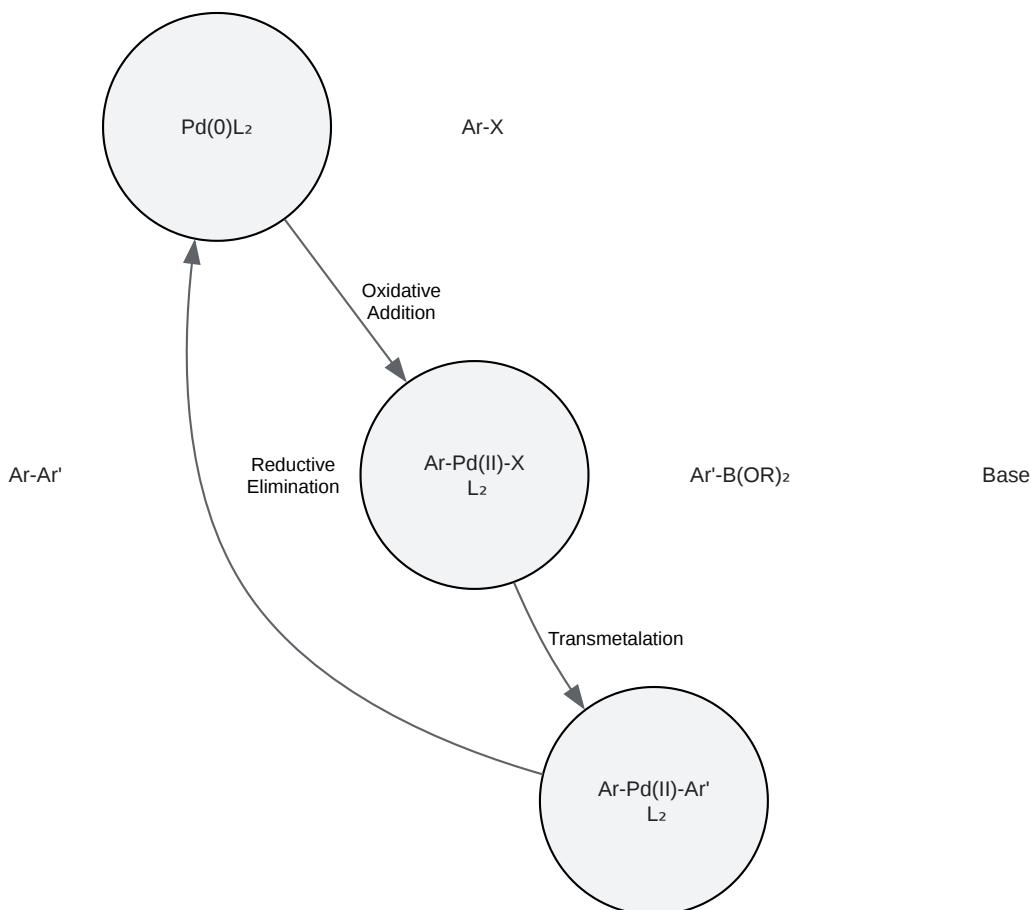
Applications in Drug Development and Research

(1,1'-Biphenyl)-4-carboxaldehyde serves as a crucial building block in the synthesis of various biologically active molecules. Its biphenyl moiety is a recognized pharmacophore in medicinal chemistry.


- TRPV1 Antagonists: The biphenyl structure is a key component in the design of novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[13][14][15][16][17] These compounds are being investigated for their potential as analgesics for treating neuropathic pain. The biphenyl group often serves as a critical C-region moiety in these antagonists.
- Antifungal Agents: Derivatives of (1,1'-Biphenyl)-4-carboxaldehyde, particularly carboxamides, have been synthesized and evaluated for their antifungal properties.[1][18]

[19][20][21] These compounds have shown efficacy against various plant pathogens, suggesting their potential application in agrochemicals.

- General Organic Synthesis: The aldehyde group is highly reactive and can participate in a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This makes (1,1'-Biphenyl)-4-carboxaldehyde a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.[22][23][24] It is also used in biological studies to evaluate the effects of chemical substituents on ligand potency.[3]


Visualized Workflows and Pathways

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the synthesis and purification workflow, as well as a generalized catalytic cycle for the Suzuki-Miyaura reaction.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification of (1,1'-Biphenyl)-4-carboxaldehyde.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 对苯基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. 4-Biphenylcarboxaldehyde(3218-36-8) 1H NMR [m.chemicalbook.com]
- 7. (1,1'-Biphenyl)-4-carboxaldehyde | C13H10O | CID 76689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]
- 14. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO₂ Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 17. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, Synthesis, and Antifungal Activities of Novel Aromatic Carboxamides Containing a Diphenylamine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijsdr.org [ijdsdr.org]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (1,1'-Biphenyl)-4-carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031587#1-1-biphenyl-4-carboxaldehyde-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com